(E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide
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Description
(E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of novel compounds incorporating the (E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide structure has been a subject of interest in the field of medicinal chemistry. These efforts aim at producing molecules with potential therapeutic properties. For instance, compounds designed with morpholine and pyrimidin-2-ylmethyl groups have been studied for their ability to interact with biological targets, indicating the importance of these structural motifs in drug design (Wendelin & Riedl, 1985).
Biological Activities
The biological activities of compounds featuring morpholine and pyrimidin-2-ylmethyl groups, similar to the structure , have been explored extensively. These compounds have shown promise in various areas, including as inhibitors of specific enzymes or receptors involved in disease progression. For example, compounds with structural features including morpholine and pyrimidine derivatives have been evaluated for their potential as antitumor agents, highlighting the significance of these chemical motifs in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Chemical Modification and Applications
The chemical modification of structures similar to "this compound" has been utilized to enhance their physical, chemical, and biological properties. This approach is crucial in the synthesis of derivatives with improved solubility, stability, and bioactivity, which can be tailored for specific scientific applications, including as potential candidates for drug development (Arshady et al., 1986).
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-15-12-20(25-8-10-29-11-9-25)24-19(23-15)14-22-21(26)7-5-16-4-6-17(27-2)18(13-16)28-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,26)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIWVFWUQUMYOX-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC(=C(C=C2)OC)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.